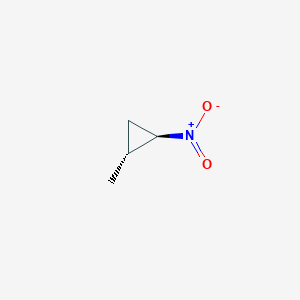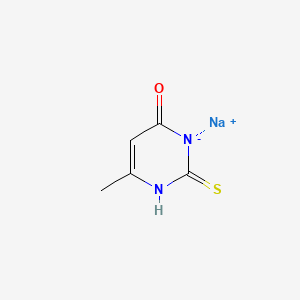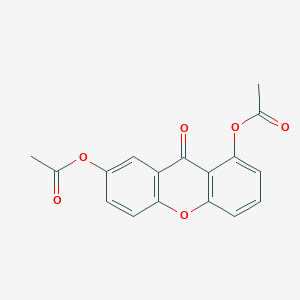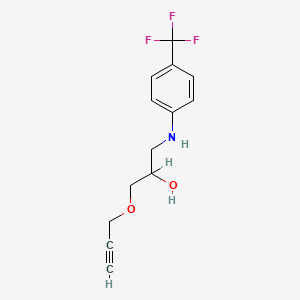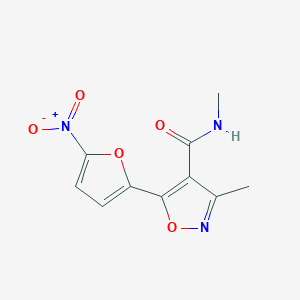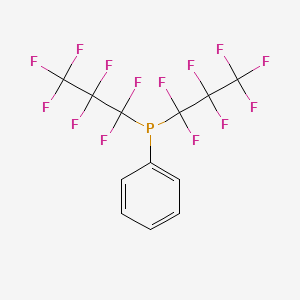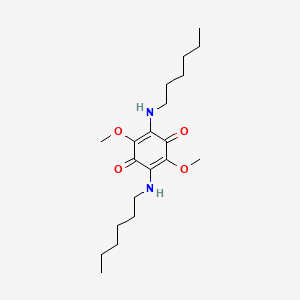
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of cyclohexa-2,5-diene-1,4-diones, which are characterized by a six-membered ring with two double bonds and two ketone groups
Méthodes De Préparation
The synthesis of 2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-diene-1,4-dione core: This can be achieved through the oxidation of a suitable precursor, such as a substituted benzene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of hexylamino groups: The hexylamino groups can be introduced via nucleophilic substitution reactions, where hexylamine reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione structure into diols or other reduced forms, depending on the reducing agents used.
Substitution: The hexylamino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mécanisme D'action
The mechanism of action of 2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through various pathways. The hexylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Bis(hexylamino)-3,6-dimethyl-1,4-benzoquinone: This compound has a similar structure but with methyl groups instead of methoxy groups, leading to different chemical reactivity and applications.
2,5-Bis(alkylamino)-1,4-benzoquinones: These compounds have various alkylamino groups and are used in different chemical and biological applications.
Poly(2,5-bis(N-methyl-N-hexylamino)phenylene vinylene): This polymeric compound has similar hexylamino groups and is used in materials science and engineering.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
7180-89-4 |
|---|---|
Formule moléculaire |
C20H34N2O4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2,5-bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H34N2O4/c1-5-7-9-11-13-21-15-17(23)20(26-4)16(18(24)19(15)25-3)22-14-12-10-8-6-2/h21-22H,5-14H2,1-4H3 |
Clé InChI |
SCTKPANJCGRCJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


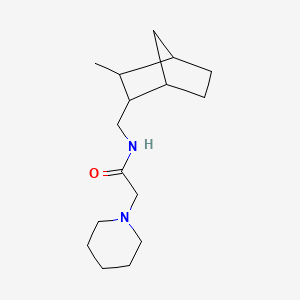
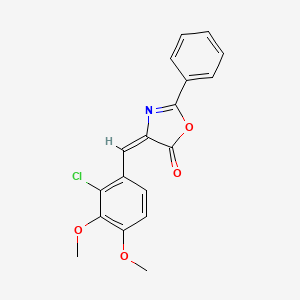
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)


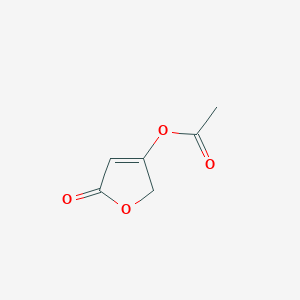
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

